1-Methyl-6-nitroindoline
Overview
Description
1-Methyl-6-nitroindoline is a heterocyclic organic compound that belongs to the indoline family. Indolines are structurally related to indoles, which are significant due to their presence in various natural products and pharmaceuticals. The nitro group at the sixth position and the methyl group at the first position of the indoline ring confer unique chemical properties to this compound, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitroindoline can be synthesized through several methods. One common approach involves the reaction of 6-nitroindoline with methyl iodide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the methyl group is introduced at the nitrogen atom of the indoline ring .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-nitroindoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Aromatization: The indoline ring can be oxidized to form an indole ring, which is a more aromatic and stable structure.
Common Reagents and Conditions:
Oxidation: Palladium on carbon (Pd/C) or Raney nickel can be used as catalysts for the reduction of the nitro group.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Aromatization: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Reduction: 1-Methyl-6-aminoindoline.
Substitution: Various N-substituted indolines.
Aromatization: 1-Methyl-6-nitroindole.
Scientific Research Applications
1-Methyl-6-nitroindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitroindoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indoline ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-5-nitroindoline: Similar structure but with the nitro group at the fifth position.
6-Nitroindoline: Lacks the methyl group at the nitrogen atom.
1-Methylindoline: Lacks the nitro group.
Uniqueness: 1-Methyl-6-nitroindoline is unique due to the specific positioning of both the methyl and nitro groups, which influences its chemical reactivity and biological activity. The presence of the nitro group at the sixth position enhances its potential for redox reactions, while the methyl group at the nitrogen atom affects its nucleophilicity and overall stability .
Properties
IUPAC Name |
1-methyl-6-nitro-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUUKMOEWHYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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